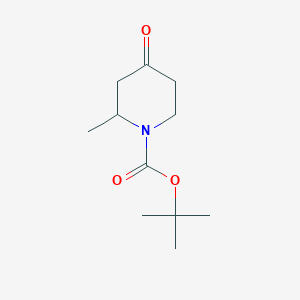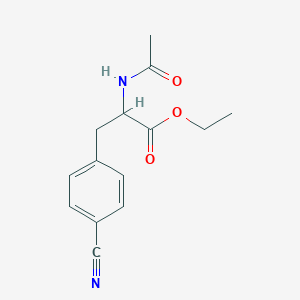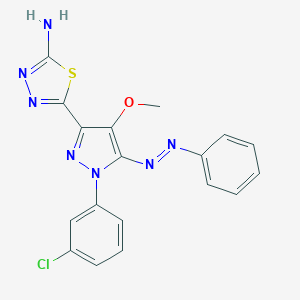
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CPMT, is a compound that has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection of neurons from oxidative stress, and the modulation of the immune response. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have antioxidant properties and to reduce inflammation.
实验室实验的优点和局限性
One advantage of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its potential as a multifunctional compound that can be used in a variety of scientific research fields. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
未来方向
There are several future directions for research on 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, including further studies on its mechanism of action, optimization of its use in cancer research, and exploration of its potential applications in other scientific research fields. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine may also have potential as a therapeutic agent for various diseases, and further studies are needed to explore its potential in this area.
合成方法
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 4-methoxybenzaldehyde to produce an azo compound, which is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form a pyrazole-thiadiazole derivative. This derivative is then further reacted with ammonium thiocyanate to produce 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
科学研究应用
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress and reduce inflammation. In immunology, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to modulate the immune response by regulating cytokine production and inhibiting the activation of immune cells.
属性
CAS 编号 |
172701-59-6 |
|---|---|
产品名称 |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
分子式 |
C18H14ClN7OS |
分子量 |
411.9 g/mol |
IUPAC 名称 |
5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H14ClN7OS/c1-27-15-14(17-23-24-18(20)28-17)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H2,20,24) |
InChI 键 |
ILKKHANRRUZWIT-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
规范 SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
同义词 |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-t hiadiazol-2-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



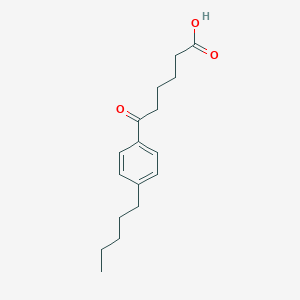
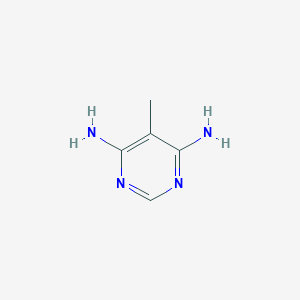

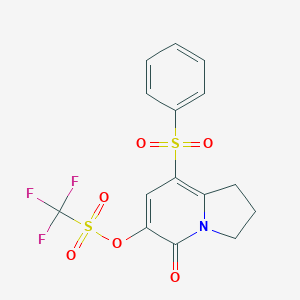
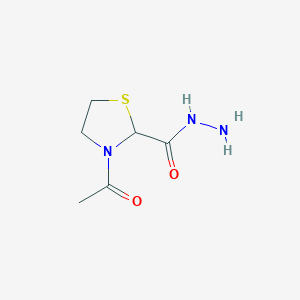
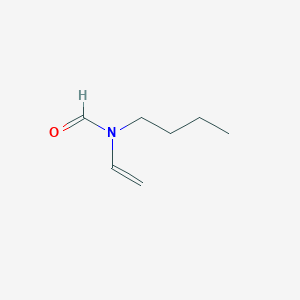
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
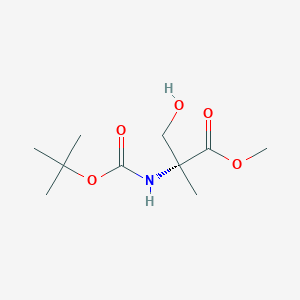
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
